N-(2,2,2-trifluoroethyl)furan-2-carboxamide
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Overview
Description
N-(2,2,2-trifluoroethyl)furan-2-carboxamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts distinct characteristics to the compound, making it valuable in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2,2,2-trifluoroethylfuran-2-amine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with enzymes and receptors. The furan ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trifluoroethyl)isatin ketimine
- 2-amino-N-(2,2,2-trifluoroethyl)acetamide
- N-(2,2,2-trifluoroethyl)-N-alkyl amides
Uniqueness
N-(2,2,2-trifluoroethyl)furan-2-carboxamide stands out due to the combination of the furan ring and the trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse research and industrial purposes.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)4-11-6(12)5-2-1-3-13-5/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDWETRJHACGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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